4-Oxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile
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Overview
Description
4-Oxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile is a heterocyclic compound that features a fused pyrrolo-pyrimidine ring system. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The presence of the nitrile group at the 7-position and the keto group at the 4-position contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, a strategy for the synthesis of similar compounds involves the reaction of 4-aminopyridin-2(1H)-ones with arylglyoxal hydrates and different 1,3-dicarbonyl compounds in water. This catalyst-free domino reaction proceeds efficiently at 80°C, yielding the desired product with high efficiency .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as using water as a reaction medium and avoiding hazardous catalysts, can be applied to scale up the synthesis for industrial purposes.
Chemical Reactions Analysis
Types of Reactions
4-Oxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the keto group to form alcohol derivatives.
Substitution: The nitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or alcohols can react with the nitrile group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
4-Oxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential antiviral, anticancer, and antimicrobial activities.
Biological Research: It serves as a scaffold for the development of enzyme inhibitors and receptor modulators.
Industrial Applications: The compound can be used in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Oxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit dihydrofolate reductase, an enzyme critical for DNA synthesis . This inhibition disrupts the folate pathway, leading to antiproliferative effects on rapidly dividing cells.
Comparison with Similar Compounds
Similar Compounds
Pemetrexed: A well-known anticancer drug that shares the pyrrolo[2,3-d]pyrimidine core structure.
Methotrexate: Another anticancer agent with a similar mechanism of action involving dihydrofolate reductase inhibition.
Uniqueness
4-Oxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile is unique due to its specific substitution pattern and the presence of the nitrile group, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
4-oxo-3,5-dihydropyrrolo[3,2-d]pyrimidine-7-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N4O/c8-1-4-2-9-6-5(4)10-3-11-7(6)12/h2-3,9H,(H,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZPHEMWMHWVWPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N1)C(=O)NC=N2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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